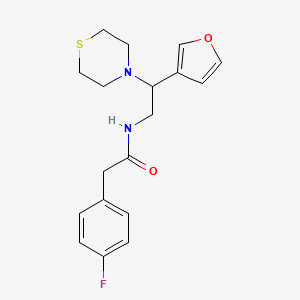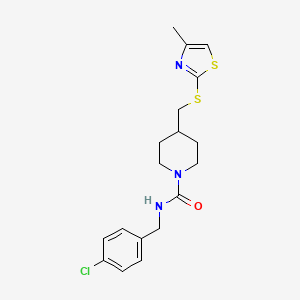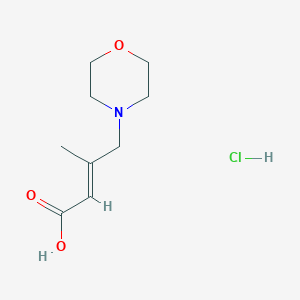
3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C8H14CLNO3 . It is also known as "(e)-4-morpholinobut-2-enoic acid hydrochloride" . The compound has a molecular weight of 207.66 .
Molecular Structure Analysis
The molecular structure of “3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride” can be represented by the SMILES notation: O=C(O)/C=C/CN1CCOCC1 . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
This compound is a white solid . The compound should be stored at temperatures between 0-8 degrees Celsius .Aplicaciones Científicas De Investigación
Intermediate for Heterocyclic Compounds Synthesis
This compound is an important intermediate for synthesizing biologically active heterocyclic compounds. Its morpholine ring adopts a chair conformation, contributing to the stability of its structure through hydrogen bonding, which is crucial in the synthesis of these compounds (Mazur, Pitucha, & Rzączyńska, 2007).
Synthetic Methodology
The synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine demonstrates the compound's role in chemical synthesis, offering a yield of 49.65%. This process showcases the compound's potential in generating targeted products efficiently, characterized by 1H NMR spectrometry (Qiu Fang-li, 2012).
Chemical Reactivity and Derivative Synthesis
Reactions involving this compound under conditions of kinetic or thermodynamic control have been explored for synthesizing novel chromanes. These reactions underline the compound's versatility in chemical transformations, leading to products with distinct stereochemistry without altering the pyran ring configuration (Korotaev, Kutyashev, Barkov, & Sosnovskikh, 2017).
Enamine Chemistry
The compound plays a role in enamine chemistry, evidenced by its use in diastereoselective reactions. These reactions lead to the formation of various structurally and functionally significant derivatives, illustrating the compound's utility in the synthesis of complex organic molecules (Korotaev, Barkov, Slepukhin, Kodess, & Sosnovskikh, 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential biological activities. For instance, the synthesis and characterization of specific derivatives underline the compound's relevance in developing new therapeutic agents (Tan Bin, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);1H/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYOSPWAOMLAPY-WVLIHFOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CN1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CN1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2843917.png)
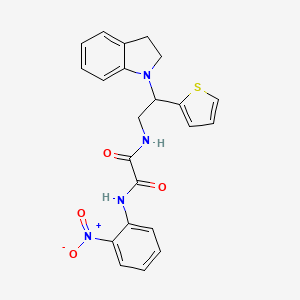
![3-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2843919.png)
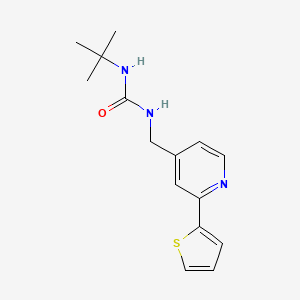
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2843925.png)
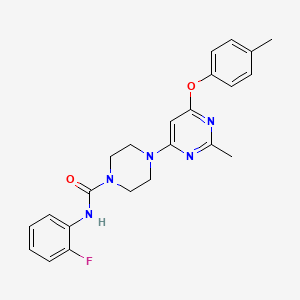

![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)
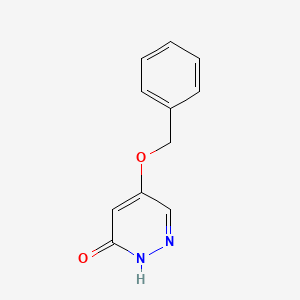
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2843931.png)
